Comparative In Vitro Potency Against Human GlyT1
LY2365109 exhibits an IC50 of 15.8 nM for human GlyT1a [1]. This potency is comparable to SSR504734 (IC50 = 18 nM for hGlyT1) [2], and lies between the more potent ALX5407 (IC50 = 2.8 nM for hGlyT1) and the less potent Org 25935 (IC50 = 100 nM) [3]. Notably, LY2365109's potency is greater than that of bitopertin (IC50 = 25 nM) , representing a 1.6-fold difference.
| Evidence Dimension | In Vitro Potency (IC50) for Human GlyT1 |
|---|---|
| Target Compound Data | IC50 = 15.8 nM (hGlyT1a, [3H]glycine uptake in BE2-C cells) [1] |
| Comparator Or Baseline | SSR504734: IC50 = 18 nM (hGlyT1, SK-N-MC cells) [2]; ALX5407: IC50 = 2.8 nM (hGlyT1) ; Org 25935: IC50 = 100 nM [3]; Bitopertin: IC50 = 25 nM (hGlyT1b, CHO cells) |
| Quantified Difference | 1.1-fold less potent than SSR504734; 5.6-fold less potent than ALX5407; 6.3-fold more potent than Org 25935; 1.6-fold more potent than bitopertin |
| Conditions | Cellular [3H]glycine uptake assays using human GlyT1-expressing cell lines (BE2-C, SK-N-MC, CHO) [1][2] |
Why This Matters
This precise, intermediate potency is critical for dose-response studies, offering a balance between target engagement and off-target activity that differs from both highly potent and less potent analogs.
- [1] Anjiechem. LY2365109 (hydrochloride) product information. View Source
- [2] Depoortère R, et al. Neurochemical, electrophysiological and pharmacological profiles of the selective inhibitor of the glycine transporter-1 SSR504734, a potential new type of antipsychotic. Neuropsychopharmacology. 2005 Nov;30(11):1963-85. PMID: 15956984. View Source
- [3] InvivoChem. Org-25935 product information. View Source
